2,5,6-Trimethylcyclohex-2-en-1-one
Overview
Description
2,5,6-Trimethylcyclohex-2-en-1-one is an organic compound with the molecular formula C₉H₁₄O. It is a derivative of cyclohexenone, characterized by the presence of three methyl groups at the 2, 5, and 6 positions on the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5,6-Trimethylcyclohex-2-en-1-one can be synthesized through several methods. One common laboratory-scale method involves the Birch reduction of anisole followed by acid hydrolysis . Another method includes the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, this compound is produced by the catalytic oxidation of cyclohexene, often using hydrogen peroxide and vanadium catalysts . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,5,6-Trimethylcyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products
The major products formed from these reactions include various alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5,6-Trimethylcyclohex-2-en-1-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,5,6-Trimethylcyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. As an enone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds . This reactivity is crucial for its role in organic synthesis and its potential biological activities.
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: The parent compound, which lacks the three methyl groups.
2,6,6-Trimethyl-2-cyclohexen-1-one: A similar compound with methyl groups at different positions.
3,5,5-Trimethyl-2-cyclohexen-1-one: Another derivative with a different methyl group arrangement.
Uniqueness
2,5,6-Trimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various synthetic applications and research studies .
Properties
IUPAC Name |
2,5,6-trimethylcyclohex-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-6-4-5-7(2)9(10)8(6)3/h5-6,8H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAQCUBLNHBKTRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=C(C(=O)C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80885110 | |
Record name | 2-Cyclohexen-1-one, 2,5,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20030-30-2 | |
Record name | 2,5,6-Trimethyl-2-cyclohexen-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20030-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyclohexen-1-one, 2,5,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020030302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 2,5,6-trimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Cyclohexen-1-one, 2,5,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80885110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5,6-trimethylcyclohex-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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